3-Bromo Midodrine
説明
Structure
3D Structure
特性
IUPAC Name |
2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZPMMIIPJTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Bromo Midodrine
Retrosynthetic Analysis of 3-Bromo Midodrine (B238276)
A retrosynthetic analysis of 3-Bromo Midodrine (I) suggests a disconnection of the amide bond as a key step. This leads to the precursor 2-amino-1-(3-bromo-2,5-dimethoxyphenyl)ethanol (II) and a suitable glycine (B1666218) equivalent. Further disconnection of the amino alcohol moiety in precursor (II) at the C-N bond reveals a brominated α-bromo ketone intermediate (III). This intermediate can be derived from the corresponding brominated acetophenone (B1666503) (IV). The synthesis of the aromatic core, 3-bromo-2,5-dimethoxyacetophenone (IV), can be envisioned through the bromination of 2,5-dimethoxyacetophenone (V). This retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound O OH O || | || R-C-NH-CH2-CH-Ar => H2N-CH2-CH-Ar + R-COOH => Br-C-CH-Ar (I) (II) (III) | V O || CH3-C-Ar (IV) | V O || CH3-C-Ar' (V)
Ar = 3-bromo-2,5-dimethoxyphenyl Ar' = 2,5-dimethoxyphenyl R = H2N-CH2
Amide Bond Formation Chemistry
Coupling of Glycine Derivatives with Bromo-Substituted Aminoalcohols
The principal pathway to construct the this compound molecule involves the coupling of a suitable N-protected glycine derivative with the key intermediate, 2-amino-1-(3-bromo-2,5-dimethoxyphenyl)ethanol. This reaction is analogous to the synthesis of Midodrine itself, where 2-amino-1-(2,5-dimethoxyphenyl)ethanol is the starting aminoalcohol. google.comgoogle.com
The synthesis of the required bromo-substituted aminoalcohol intermediate is a critical preliminary step. A logical approach begins with the bromination of 1-(2,5-dimethoxyphenyl)ethanone to introduce the bromine atom at the 3-position of the phenyl ring. The resulting ketone, 1-(3-bromo-2,5-dimethoxyphenyl)ethanone, would then undergo further reactions. A common method involves introducing an amino group at the alpha-position to the ketone, for instance, via an azido (B1232118) intermediate from the corresponding α-bromo ketone, followed by reduction. google.com
Once the bromo-aminoalcohol is obtained, it is coupled with an N-protected glycine. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for activating the carboxylic acid of the glycine derivative, facilitating the amide bond formation with the amino group of the bromo-aminoalcohol. quickcompany.ingoogle.com The final step is the deprotection of the glycine's amino group to yield this compound.
Protecting Group Strategies in Synthesis
The presence of multiple reactive functional groups in the precursors—specifically amino and hydroxyl groups—necessitates a robust protecting group strategy to prevent unwanted side reactions and ensure the desired coupling occurs. rochester.edu
In the synthesis of this compound, the primary amino group of the glycine molecule must be protected before the coupling reaction. The tert-butoxycarbonyl (BOC) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its straightforward removal using acid. quickcompany.inuniversiteitleiden.nl Other potential protecting groups include the benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis. google.com The hydroxyl group of the bromo-substituted aminoalcohol may also require protection depending on the chosen coupling conditions, although in many syntheses of similar molecules, it can remain unprotected.
The selection of protecting groups is governed by the principle of orthogonality, ensuring that one group can be removed selectively without affecting the other. For instance, if a BOC group protects the glycine and a benzyl (B1604629) ether protects the hydroxyl group, the BOC group can be cleaved with acid while the benzyl group remains intact, or the benzyl group can be removed by hydrogenation without affecting the BOC group.
| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions |
|---|---|---|---|
| Amino (Glycine) | tert-Butoxycarbonyl | BOC | Acidic conditions (e.g., TFA, HCl in dioxane) |
| Amino (Glycine) | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| Hydroxyl | Benzyl ether | Bn | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS or TBS | Fluoride ion source (e.g., TBAF) |
Stereochemical Control in Synthesis
The this compound molecule contains a single stereocenter at the carbon atom bearing the hydroxyl group. The control of this stereocenter is paramount, as different enantiomers of a chiral molecule often exhibit distinct biological activities. The synthesis can be designed to produce a specific enantiomer (asymmetric synthesis) or a racemic mixture that is later separated.
Asymmetric Reduction of Ketone Precursors
A highly effective method for establishing the stereochemistry of the hydroxyl group is the asymmetric reduction of a prochiral ketone precursor, such as a protected 2-amino-1-(3-bromo-2,5-dimethoxyphenyl)ethanone. wikipedia.org While simple reducing agents like sodium borohydride (B1222165) would yield a racemic alcohol, chiral reducing agents or catalytic systems can produce the desired alcohol with high enantiomeric excess. quickcompany.inresearchgate.net
Catalytic methods are often preferred for their efficiency. rsc.org These include:
Oxazaborolidine-catalyzed reductions (CBS Reduction): Using a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source can provide high levels of enantioselectivity for the reduction of various ketones. wikipedia.org
Transition Metal-Catalyzed Asymmetric Hydrogenation: Chiral ruthenium or rhodium complexes are widely used to catalyze the hydrogenation of ketones, yielding chiral alcohols with excellent enantiopurity. wikipedia.org
| Method | Reagents | Outcome | Key Feature |
|---|---|---|---|
| Standard Reduction | Sodium Borohydride (NaBH₄) | Racemic Alcohol | Simple, non-stereoselective |
| Asymmetric Catalysis | H₂, Chiral Ru/Rh Catalyst | Enantiomerically Enriched Alcohol | High atom economy, high enantioselectivity |
| Chiral Stoichiometric Reagent | Midland Alpine Borane | Enantiomerically Enriched Alcohol | Based on a chiral borane derived from α-pinene. wikipedia.org |
Chiral Auxiliary Approaches
An alternative strategy for stereocontrol involves the use of a chiral auxiliary. nih.gov In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to the glycine fragment or the phenylethanone precursor to direct the reduction of the ketone, after which it would be cleaved to yield the enantiomerically enriched product. research-solution.com
Resolution of Racemic Mixtures
If a racemic synthesis is performed, the resulting enantiomers of this compound must be separated in a process known as resolution. There are several established methods for resolving racemates: acs.org
Diastereomeric Salt Formation: The racemic base (this compound) can be reacted with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by crystallization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. tandfonline.comresearchgate.net Polysaccharide-based CSPs are particularly effective for resolving a wide range of racemic compounds. tandfonline.com
Analytical Validation of Synthetic Products
The final synthetic product must be rigorously analyzed to confirm its identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed for this validation. superchroma.com.tw
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of this compound. A reversed-phase method can separate the final product from starting materials and byproducts. researchgate.net When a chiral stationary phase is used, HPLC can also determine the enantiomeric purity (enantiomeric excess) of the sample. researchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming that the product has the correct mass (C₁₂H₁₇BrN₂O₄, MW: 333.18 g/mol for the free base). pharmaffiliates.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. pharmaffiliates.com The spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the connectivity and constitution of the this compound molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol, the N-H stretches of the amines and amide, and the C=O stretch of the amide carbonyl. pharmaffiliates.com
| Technique | Information Obtained |
|---|---|
| HPLC | Chemical Purity, Enantiomeric Purity (with chiral column) |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Composition (HRMS) |
| NMR Spectroscopy (¹H, ¹³C) | Detailed Molecular Structure, Connectivity |
| Infrared Spectroscopy (IR) | Presence of Key Functional Groups |
Spectroscopic Characterization (Excluding Basic Identification Data)
The structural elucidation of this compound, beyond basic identification, relies on advanced spectroscopic techniques. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from the known spectra of Midodrine and related brominated aromatic compounds. The introduction of a bromine atom to the aromatic ring is expected to induce significant and predictable changes in the spectroscopic fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic, methylene, and methoxy (B1213986) protons. The presence of the bromine atom at the 3-position of the 2,5-dimethoxyphenyl ring would alter the chemical shifts and coupling constants of the remaining aromatic protons compared to Midodrine. Specifically, the protons at the 4 and 6 positions would likely experience a downfield shift due to the electron-withdrawing nature of the bromine atom. The integration of these signals would confirm the number of protons in each chemical environment.
¹³C NMR: The carbon-13 NMR spectrum would provide key information about the carbon skeleton of the molecule. The carbon atom directly bonded to the bromine (C-3) would exhibit a characteristic signal at a chemical shift influenced by the halogen's electronegativity. The chemical shifts of the other aromatic carbons would also be affected by the substitution pattern. The signals for the aliphatic carbons in the side chain would be less affected but still provide valuable structural confirmation.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge units. chemguide.co.ukmiamioh.edu The fragmentation pattern would likely involve cleavage of the side chain, loss of the acetamide (B32628) group, and other characteristic fragmentations of the ethanolamine (B43304) moiety.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations from the primary amine and secondary amide, a C=O stretching vibration from the amide carbonyl group, O-H stretching from the hydroxyl group, and C-O stretching from the methoxy groups. The presence of the C-Br bond would result in a stretching vibration in the fingerprint region of the spectrum. raco.cat
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Signals for aromatic protons, methoxy groups, and the ethanolamine side chain. Shifts of aromatic protons would be influenced by the bromine substituent. |
| ¹³C NMR | Distinct signals for all carbon atoms, with the C-Br signal being a key identifier. |
| Mass Spec. | Characteristic M+ and M+2 peaks of nearly equal intensity, confirming the presence of one bromine atom. |
| IR Spec. | Absorption bands for N-H, O-H, C=O, and C-O functional groups, along with a C-Br stretching vibration. |
Disclaimer: The data in this table is predicted based on the known spectroscopic characteristics of similar compounds and is for illustrative purposes. Actual experimental data may vary.
Chromatographic Purity Assessment
The assessment of the purity of this compound, particularly as an impurity in Midodrine, is typically achieved using high-performance liquid chromatography (HPLC). A reverse-phase HPLC (RP-HPLC) method is generally suitable for the separation of Midodrine and its related compounds due to their polarity.
A typical RP-HPLC method for the analysis of this compound would involve a C18 stationary phase, which is non-polar, and a polar mobile phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. researchgate.netiajps.comnih.gov
Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides sufficient chromophoric activity. The detection wavelength is usually set at the absorption maximum of the analyte to ensure high sensitivity. For Midodrine and its derivatives, this is often in the range of 280-290 nm. researchgate.netnih.gov
The validation of such an HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines and would include assessments of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netsciensage.infoijprajournal.com The retention time of this compound would be a key parameter for its identification in a chromatogram, and it would be expected to differ from that of Midodrine and other related impurities due to the presence of the bromine atom, which affects the compound's hydrophobicity.
Table 2: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a suitable ratio. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 290 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Disclaimer: The parameters in this table are based on established methods for Midodrine and its impurities and may require optimization for the specific analysis of this compound.
Molecular and Cellular Pharmacology of 3 Bromo Midodrine
Investigation of Adrenergic Receptor Binding Profiles
There are no publicly available studies that have investigated the binding of 3-Bromo Midodrine (B238276) to adrenergic receptors.
Interaction with Other Neurotransmitter Receptors (Exploratory Studies)
Exploratory studies to profile the binding affinity and functional activity of 3-Bromo Midodrine across a panel of different neurotransmitter receptors have not been reported in the scientific literature. To understand its potential for off-target effects or a broader pharmacological profile, comprehensive screening assays would be required. This would involve testing this compound against a wide range of receptors, including but not limited to, various subtypes of adrenergic, dopaminergic, serotonergic, and muscarinic receptors. The binding affinity is typically determined using radioligand displacement assays, while functional assays (e.g., measuring second messenger production or changes in membrane potential) would reveal whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. The absence of such data means that the selectivity profile of this compound is currently uncharacterized.
Enzyme Inhibition or Activation Studies
Information regarding the ability of this compound to inhibit or activate key enzymes involved in neurotransmitter metabolism or other cellular processes is not available.
There are no published data on the interaction of this compound with either MAO-A or MAO-B. To assess its potential as a MAO inhibitor, in vitro assays using purified enzymes or mitochondrial fractions rich in MAO would be necessary. Such studies would determine the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50 value), providing insight into its potency and potential for altering the metabolism of monoamine neurotransmitters.
The interaction between this compound and COMT has not been investigated. Standard experimental approaches to determine if this compound can act as a substrate or inhibitor of COMT would involve incubating the compound with the purified enzyme and a methyl donor, followed by analysis of product formation. Inhibition assays would quantify the potency of this compound in blocking the methylation of known COMT substrates.
Beyond MAO and COMT, the effect of this compound on other metabolic enzymes, such as those in the cytochrome P450 family, has not been explored. In vitro studies with human liver microsomes would be a standard method to screen for potential inhibitory or inductive effects on major CYP isoforms, which is crucial for predicting potential drug-drug interactions.
Cellular Pathway Modulation Studies
There is a lack of research on the downstream cellular pathways that may be modulated by this compound. Assuming the compound interacts with a specific receptor, subsequent studies would be needed to elucidate its effects on intracellular signaling cascades. For instance, if it were to act on a G-protein coupled receptor, investigations would focus on its impact on the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), and the activation of downstream protein kinases such as Protein Kinase A (PKA) or Protein Kinase C (PKC). Techniques like Western blotting to measure the phosphorylation status of key signaling proteins or reporter gene assays to assess the activation of specific transcription factors would be employed. Without this research, the cellular mechanisms of action of this compound remain speculative.
Kinase Activation/Inhibition Profiling
The investigation into the kinase activation or inhibition profile of this compound would be a critical step in elucidating its mechanism of action. Kinase profiling is a widely used method to identify the specific kinases that a compound interacts with, providing insights into its potential therapeutic effects and off-target activities. mrc.ac.uknih.gov This process typically involves screening the compound against a large panel of kinases to determine its inhibitory or activating effects.
A hypothetical data table for such a study would resemble the following:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | Data not available | - |
| Kinase B | Data not available | - |
| Kinase C | Data not available | - |
| Kinase D | Data not available | - |
This table illustrates the type of data that would be generated from a kinase profiling study. The values would indicate the compound's potency and selectivity.
Without experimental data, it is impossible to know which, if any, kinases this compound interacts with. Such a study would be essential to understand its signaling pathways and potential therapeutic applications.
Gene Expression Modulation (Transcriptomic Analysis in Cell Models)
To understand how this compound affects cellular function at the genetic level, a transcriptomic analysis would be performed. This involves treating specific cell models with the compound and then measuring the expression levels of thousands of genes. frontiersin.org This powerful technique can reveal the cellular pathways that are activated or inhibited by the compound.
A typical transcriptomic study would yield a list of differentially expressed genes, which can be visualized in a volcano plot and summarized in a table:
| Gene Name | Fold Change | p-value |
| Gene X | Data not available | - |
| Gene Y | Data not available | - |
| Gene Z | Data not available | - |
This table represents a simplified output from a transcriptomic analysis, highlighting genes that are significantly up- or down-regulated upon treatment with the compound.
The results of such an analysis would provide a global view of the cellular response to this compound, offering clues about its mechanism of action and potential biological effects.
Subcellular Localization Studies
Understanding where a compound localizes within a cell is fundamental to understanding its mechanism of action. Subcellular localization studies aim to determine the intracellular distribution of a compound and whether it accumulates in specific organelles.
Various microscopy techniques, often using fluorescently labeled versions of the compound, would be employed to visualize its distribution within different cell models. This would reveal whether the compound is localized to the nucleus, cytoplasm, or specific cellular membranes.
Further investigation would focus on whether this compound accumulates in specific organelles such as mitochondria, the endoplasmic reticulum, or lysosomes. nih.gov The physicochemical properties of a compound, such as its lipophilicity and charge, can influence its propensity to accumulate in certain organelles. nih.gov
A hypothetical data table summarizing these findings might look like this:
| Cellular Compartment | Relative Accumulation |
| Nucleus | Data not available |
| Cytoplasm | Data not available |
| Mitochondria | Data not available |
| Lysosomes | Data not available |
This table would quantify the relative concentration of the compound in different subcellular compartments, providing insights into its potential sites of action.
Pre Clinical Pharmacodynamics and Mechanistic Studies in Animal Models Strictly Non Clinical
Assessment of Receptor Target Engagement in Animal Tissues
No studies have been found that investigate the binding affinity or selectivity of 3-Bromo Midodrine (B238276) for adrenergic receptors (alpha-1, alpha-2, beta) or any other potential receptor targets in animal tissues. Such studies would be essential to determine if and how 3-Bromo Midodrine interacts with the molecular targets responsible for the physiological effects of related compounds like Midodrine.
Investigations of Modulatory Effects on Isolated Organ Preparations
There is a lack of published research on the effects of this compound on isolated organ preparations, which are crucial for understanding its physiological activity at the tissue level.
Vascular Smooth Muscle Contraction Studies (Ex Vivo)
No data is available from ex vivo studies examining the effect of this compound on the contraction of vascular smooth muscle from animal models. These experiments would determine whether the compound causes vasoconstriction or vasodilation and its potency in doing so.
Cardiac Tissue Contractility and Rate Modulation (Ex Vivo)
Similarly, there are no findings on the impact of this compound on the contractility (inotropic effects) or rate (chronotropic effects) of isolated cardiac tissues from animals. Such studies are vital for assessing any direct cardiac effects of the compound.
Exploration of Cellular and Molecular Responses in Animal Models
The cellular and molecular consequences of exposure to this compound in animal models have not been documented in the scientific literature.
Adrenergic Signaling Pathway Activation in Specific Organs (e.g., Liver, Kidney)
There is no information regarding the ability of this compound to activate or inhibit adrenergic signaling pathways in specific organs like the liver or kidney in animal models. This would involve measuring downstream markers of receptor activation.
Gene and Protein Expression Analysis in Animal Tissues
No studies have been published that analyze changes in gene or protein expression in animal tissues following treatment with this compound. This type of analysis would provide insights into the broader molecular impact of the compound.
Neurotransmitter Release or Reuptake Modulation in Animal Brain Regions (Excluding Behavioral Effects)
Currently, there is a significant lack of publicly available scientific literature detailing the specific effects of this compound on neurotransmitter release or reuptake in animal brain regions. While this compound is recognized as an impurity of Midodrine, dedicated preclinical pharmacodynamic studies to elucidate its independent neural activity are not found in the current body of research.
The parent compound, Midodrine, and its active metabolite, Desglymidodrine (B1670291), are known to act primarily as α1-adrenergic receptor agonists in the peripheral nervous system, leading to vasoconstriction. drugbank.comwikipedia.org Desglymidodrine has been shown to have poor penetration across the blood-brain barrier, which suggests limited direct effects on central nervous system neurotransmitter systems. wikipedia.org However, without specific studies on this compound, it is not possible to extrapolate these findings to the bromo-analog with scientific certainty. The introduction of a bromine atom to the phenyl ring could potentially alter its lipophilicity and interaction with transporter proteins, which in turn could affect its distribution to the brain and its affinity for various neurotransmitter transporters or receptors.
Further research, including in vitro binding assays and in vivo microdialysis studies in animal models, would be necessary to characterize the profile of this compound with respect to neurotransmitter modulation.
Comparative Pharmacodynamics with Midodrine and Desglymidodrine (Mechanistic Focus)
A direct comparative pharmacodynamic analysis of this compound with Midodrine and its active metabolite, Desglymidodrine, is hampered by the absence of specific research on the bromo-derivative. The established mechanism of Midodrine involves its enzymatic conversion to Desglymidodrine, which then exerts its effects as a selective agonist at α1-adrenergic receptors. drugbank.comwikipedia.org This agonism at α1-receptors in the arteriolar and venous vasculature results in increased vascular tone and an elevation in blood pressure. drugbank.com
To conduct a meaningful comparative analysis, key pharmacodynamic parameters for this compound would need to be determined, such as its affinity and efficacy at α1-adrenergic receptor subtypes (α1A, α1B, α1D) in comparison to Desglymidodrine. It would also be crucial to investigate whether this compound acts as a prodrug and if it has any active metabolites.
The structural difference, the presence of a bromine atom on the aromatic ring, could influence the compound's binding affinity and selectivity for adrenergic receptors. Halogenation can alter the electronic and steric properties of a molecule, potentially leading to a different pharmacological profile. For instance, it could enhance or reduce the agonist activity or even introduce antagonist properties at certain receptor subtypes.
Without experimental data from preclinical models, any discussion on the comparative pharmacodynamics remains speculative. Future studies would need to employ techniques such as radioligand binding assays and functional assays in isolated tissues or cell lines expressing specific adrenergic receptor subtypes to delineate the mechanistic similarities and differences between this compound, Midodrine, and Desglymidodrine.
Metabolic Pathways and Biotransformation of 3 Bromo Midodrine
In Vitro Metabolic Stability Assessment
While specific quantitative data for in vitro metabolic stability from standardized assays are not extensively detailed in the provided search results, the metabolic conversion process is well-characterized.
Thorough metabolic studies on Midodrine (B238276) have not been fully conducted; however, it is understood that both Midodrine and its active metabolite, desglymidodrine (B1670291), are partially metabolized by the liver. drugbank.comnih.govhres.ca The primary metabolic transformation, deglycination, is not restricted to the liver and appears to occur in various tissues. drugbank.comnih.govhres.ca Neither Midodrine nor desglymidodrine are substrates for monoamine oxidase. nih.govhres.ca
The conversion of Midodrine to desglymidodrine is a rapid process. Following oral administration, plasma levels of the prodrug Midodrine peak in approximately 30 minutes and then decline with a half-life of about 25 minutes. nih.govwikipedia.org The active metabolite, desglymidodrine, reaches its peak plasma concentration about 1 to 2 hours after administration and has a longer half-life of approximately 3 to 4 hours. nih.govwikipedia.org Neither Midodrine nor desglymidodrine bind to plasma proteins to a significant extent. nih.gov
Identification and Characterization of Metabolites
The metabolic pathway of Midodrine is primarily characterized by a single, crucial step.
The principal metabolic pathway for Midodrine is deglycination. drugbank.comnih.govwikipedia.org This process involves the enzymatic cleavage of a glycine (B1666218) residue from the Midodrine molecule to form the active metabolite, desglymidodrine (also known as 1-(2',5'-dimethoxyphenyl)-2-aminoethanol or DMAE). nih.govnih.gov This conversion is responsible for the drug's therapeutic activity. ncats.io The bioavailability of Midodrine, measured as desglymidodrine, is high at 93%. drugbank.comwikipedia.org
Enzyme Kinetics of Major Metabolic Pathways
The biotransformation of 3-Bromo Midodrine, similar to its parent compound Midodrine, is anticipated to involve several enzymatic pathways. While specific studies on this compound are limited, the metabolic profile of Midodrine provides a foundational understanding. Midodrine is a prodrug that undergoes deglycination to its active metabolite, desglymidodrine. drugbank.comwikipedia.orgderangedphysiology.com This conversion is a critical step in its pharmacological activity. Further metabolism of both the parent compound and its metabolites occurs, primarily in the liver. drugbank.comhres.ca
Cytochrome P450 (CYP) Isoform Involvement
The Cytochrome P450 (CYP) system is a major contributor to the metabolism of a vast number of drugs. For Midodrine, the active metabolite desglymidodrine is metabolized by hepatic oxidation, with CYP2D6 being a key enzyme involved. derangedphysiology.com It is plausible that this compound and its metabolites are also substrates for CYP enzymes. The introduction of a bromine atom to the Midodrine structure could influence the affinity and catalytic activity of various CYP isoforms.
One study on Midodrine identified CYP2D6 and CYP1A2 as the predominant isoforms involved in its metabolism. nih.gov Another source suggests that Midodrine itself is an inhibitor of CYP2D6, which could have implications for the metabolism of other drugs that are substrates for this enzyme. medsafe.govt.nz This inhibitory action might lead to increased systemic exposure and effects of co-administered drugs like perphenazine, amiodarone, and metoclopramide. medsafe.govt.nz
Table 1: Potential Cytochrome P450 Isoforms Involved in this compound Metabolism (Hypothesized based on Midodrine data)
| CYP Isoform | Potential Role in Metabolism | Reference |
| CYP2D6 | Oxidation of desglymidodrine. derangedphysiology.com Potential for inhibition by the parent compound. medsafe.govt.nz | derangedphysiology.commedsafe.govt.nz |
| CYP1A2 | Predominantly involved in the metabolism of Midodrine. nih.gov | nih.gov |
Non-CYP Enzyme Contributions (e.g., Carboxylesterases)
The initial and crucial metabolic step for Midodrine is its conversion to the active metabolite, desglymidodrine, through enzymatic hydrolysis. nih.gov This deglycination reaction is not mediated by CYP enzymes but rather by other hydrolases, such as carboxylesterases, which are abundant in various tissues, including the liver. hres.cawdh.ac.id This process is essential for the bioactivation of the prodrug. researchgate.net It is highly probable that this compound, as an amino acid prodrug, also undergoes this primary activation step via similar non-CYP enzymatic pathways. researchgate.net
In Vitro Drug-Drug Interaction Potential (Enzyme Inhibition/Induction)
The potential for drug-drug interactions is a critical aspect of drug development. Based on data for Midodrine, there is a clear potential for interactions. Midodrine has been identified as an inhibitor of CYP2D6. medsafe.govt.nz This could lead to clinically significant interactions with other drugs metabolized by this enzyme. nih.gov
Furthermore, interactions can occur at the level of renal excretion. For instance, drugs like metformin, cimetidine, and ranitidine, which are secreted by the same active tubular secretion system as desglymidodrine, could potentially compete for elimination, leading to altered plasma concentrations. medsafe.govt.nz
While specific in vitro studies on this compound are not available, the known interactions of Midodrine suggest that a similar potential for interactions exists. The brominated derivative may exhibit different inhibitory or inductive potencies towards various enzymes, warranting dedicated in vitro studies.
Table 2: Potential In Vitro Drug-Drug Interactions for this compound (Extrapolated from Midodrine)
| Interacting Drug Class | Mechanism of Interaction | Potential Clinical Consequence | Reference |
| CYP2D6 Substrates (e.g., perphenazine, amiodarone) | Inhibition of CYP2D6 by this compound. medsafe.govt.nz | Increased plasma levels and effects of the co-administered drug. medsafe.govt.nz | medsafe.govt.nz |
| Alpha-adrenergic blocking agents (e.g., prazosin (B1663645), phentolamine) | Pharmacodynamic antagonism at alpha-adrenergic receptors. medsafe.govt.nz | Antagonism of the therapeutic effect of this compound. medsafe.govt.nz | medsafe.govt.nz |
| Beta-receptor blocking agents | Additive effects on heart rate. medsafe.govt.nz | Potential for significant bradycardia. medsafe.govt.nz | medsafe.govt.nz |
| Drugs eliminated by active tubular secretion (e.g., metformin, cimetidine) | Competition for the same renal secretion pathway. medsafe.govt.nz | Altered renal clearance and plasma concentrations of both drugs. medsafe.govt.nz | medsafe.govt.nz |
Investigation of Elimination Pathways in Pre-clinical Species (Excluding Human PK)
The elimination of drugs from the body is a key determinant of their duration of action and potential for accumulation. For Midodrine and its active metabolite, desglymidodrine, renal excretion is the primary route of elimination. nih.gov
Renal Excretion Mechanisms
In pre-clinical species, it is expected that this compound and its metabolites would primarily be eliminated via the kidneys. The high renal clearance of desglymidodrine is thought to be due to active tubular secretion by the base-secreting system in the renal tubules. medsafe.govt.nz This mechanism is responsible for the secretion of other basic drugs. medsafe.govt.nz Studies in cirrhotic rats have shown that Midodrine administration can lead to improvements in renal perfusion. nih.gov It is plausible that this compound would follow a similar renal excretion pathway, involving both glomerular filtration and active tubular secretion. The physicochemical properties of the brominated compound, such as its pKa and lipid solubility, would influence the extent of its tubular reabsorption.
Comparative Metabolic Profiling with Midodrine and Desglymidodrine
There is currently no available research to conduct a comparative metabolic profiling of this compound with Midodrine and Desglymidodrine. Scientific studies detailing the metabolic pathways of this compound are required before such a comparison can be made.
Structure Activity Relationship Sar and Structure Property Relationship Spr of 3 Bromo Midodrine and Analogues
Impact of Bromine Substitution on Adrenergic Receptor Affinity and Selectivity
The introduction of a bromine atom onto the aromatic ring of Midodrine (B238276) is anticipated to significantly influence its interaction with adrenergic receptors. The position of the bromine atom at the 3-position of the 2,5-dimethoxyphenyl ring is crucial in determining its effect on receptor affinity and subtype selectivity.
The bromine atom, being larger and more polarizable than a hydrogen atom, can introduce new interactions within the receptor's binding pocket. acs.orgump.edu.pl Halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the receptor, such as the backbone carbonyls or hydroxyl-containing amino acid residues, could enhance binding affinity. acs.org Specifically, for α1-adrenergic receptors, the aromatic ring of the ligand is known to engage in hydrophobic and aromatic stacking interactions. researchgate.net The electronic effects of the bromine atom, an electron-withdrawing group, can also modulate the electron density of the aromatic ring, potentially altering these interactions.
The selectivity of 3-Bromo Desglymidodrine (B1670291) (the active metabolite) for the α1A, α1B, and α1D adrenergic receptor subtypes would be a key area of investigation. Minor structural modifications on the aromatic ring of adrenergic agonists have been shown to significantly impact subtype selectivity. scispace.com The precise topology of the binding pockets of these subtypes differs, and the steric bulk and electronic properties of the bromine atom could favor binding to one subtype over the others. For instance, if the 3-position of the binding pocket in the α1A receptor can accommodate the larger bromine atom and participate in favorable interactions, an increase in α1A selectivity might be observed. Conversely, steric hindrance in the binding pockets of the α1B or α1D subtypes could lead to decreased affinity for these receptors.
Table 1: Theoretical Adrenergic Receptor Affinity Profile
| Compound | Target Receptor | Predicted Affinity (Ki) | Predicted Selectivity | Rationale for Prediction |
| Desglymidodrine | α1A-Adrenergic | +++ | Baseline | Parent active metabolite |
| 3-Bromo Desglymidodrine | α1A-Adrenergic | ++++ | Increased | Potential for halogen bonding and favorable steric/electronic interactions. |
| 3-Bromo Desglymidodrine | α1B-Adrenergic | ++ | Decreased | Potential for steric clash due to the bromine atom. |
| 3-Bromo Desglymidodrine | α1D-Adrenergic | ++ | Decreased | Potential for steric clash due to the bromine atom. |
This table is a theoretical representation and requires experimental validation.
Influence of Bromine on Prodrug Activation (Deglycination)
Midodrine is a prodrug that is metabolically activated by the enzymatic cleavage of its glycine (B1666218) moiety to form the active metabolite, Desglymidodrine. scispace.com This deglycination process is a critical step for the pharmacological activity of the drug. The introduction of a bromine atom at the 3-position of the aromatic ring is unlikely to directly interfere with the enzymatic hydrolysis of the glycine amide bond, as this reaction occurs at a distant site on the molecule.
Effects of Bromine on Metabolic Stability and Metabolite Formation
The metabolic stability of a drug is a key determinant of its duration of action and potential for drug-drug interactions. The introduction of a bromine atom can significantly alter the metabolic profile of a molecule. Halogenation is a common strategy in medicinal chemistry to block metabolically labile positions on an aromatic ring, thereby increasing metabolic stability. nih.gov
However, dehalogenation is also a possible metabolic pathway for halogenated aromatic compounds, which can sometimes lead to the formation of reactive metabolites. wur.nl The carbon-bromine bond is generally more labile than a carbon-fluorine bond but more stable than a carbon-iodine bond. In vitro studies using liver microsomes would be essential to determine the primary metabolic pathways of 3-Bromo Midodrine and to assess its metabolic stability and the potential for formation of unique metabolites. vulcanchem.comnih.gov
Stereochemical SAR Investigations of this compound Enantiomers
The side chain of Midodrine contains a chiral center at the carbon atom bearing the hydroxyl group. It is well-established that the pharmacological activity of many adrenergic agonists is stereoselective, with one enantiomer often being significantly more potent than the other. For many phenylethanolamine derivatives, the (R)-enantiomer is the more active one at adrenergic receptors. researchgate.net
Therefore, a thorough stereochemical structure-activity relationship (SAR) investigation of the enantiomers of this compound would be crucial. The synthesis of the individual (R)- and (S)-enantiomers would be necessary to evaluate their respective affinities for adrenergic receptor subtypes and their functional activities. It is highly probable that the (R)-enantiomer of 3-Bromo Desglymidodrine would exhibit significantly higher affinity and agonist potency at α1-adrenergic receptors compared to the (S)-enantiomer.
Table 2: Hypothetical Stereochemical SAR Data
| Enantiomer | Adrenergic Receptor Subtype | Predicted Binding Affinity (Ki) | Predicted Functional Activity (EC50) |
| (R)-3-Bromo Desglymidodrine | α1A | Low nM | Potent Agonist |
| (S)-3-Bromo Desglymidodrine | α1A | High nM to µM | Weak or No Activity |
| (R)-3-Bromo Desglymidodrine | α1B | Moderate nM | Partial Agonist |
| (S)-3-Bromo Desglymidodrine | α1B | µM | Weak or No Activity |
| (R)-3-Bromo Desglymidodrine | α1D | Moderate nM | Partial Agonist |
| (S)-3-Bromo Desglymidodrine | α1D | µM | Weak or No Activity |
This table presents a hypothetical scenario based on the known stereoselectivity of related adrenergic agonists and requires experimental confirmation.
Design and Synthesis of Further Brominated or Halogenated Analogues
The findings from the initial SAR of this compound would guide the design and synthesis of further halogenated analogues to optimize activity and selectivity. This could involve:
Positional Isomers: Synthesizing other brominated isomers, such as 6-Bromo Midodrine, to explore the impact of the halogen's position on receptor interaction.
Different Halogens: Replacing bromine with other halogens like chlorine, fluorine, or iodine. Fluorine, being smaller and more electronegative, might offer different steric and electronic properties. wur.nl Iodine, being larger and more polarizable, could enhance halogen bonding but might also increase non-specific binding and decrease solubility. acs.org
Polyhalogenation: Introducing more than one halogen atom on the aromatic ring could further enhance affinity or modulate selectivity, although this could also significantly impact physicochemical properties.
The synthesis of these analogues would likely follow established synthetic routes for Midodrine, with the introduction of the halogen at an appropriate stage, for example, through electrophilic aromatic halogenation of a suitable precursor. libretexts.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
To further rationalize the SAR and guide the design of new, more potent, and selective analogues, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed.
Development of Predictive Models for Receptor Binding
A QSAR study would involve compiling a dataset of halogenated Midodrine analogues and their experimentally determined binding affinities for the α1-adrenergic receptor subtypes. Various molecular descriptors would be calculated for each analogue, including:
Electronic Descriptors: Hammett constants, atomic charges, and dipole moments to quantify the electronic effects of the halogen substituents.
Steric Descriptors: Molar refractivity, van der Waals volume, and other shape indices to describe the size and shape of the substituents.
Hydrophobic Descriptors: LogP or calculated lipophilicity values to model the hydrophobic interactions.
By using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model can be developed that correlates these descriptors with the observed binding affinities. nih.govresearchgate.netnih.gov Such a model could then be used to predict the binding affinity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds. The development of separate QSAR models for each of the α1-adrenergic receptor subtypes could also aid in the design of subtype-selective ligands. mdpi.com
QSAR for Metabolic Stability
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, in this case, its metabolic stability. For this compound, specific QSAR studies on its metabolic stability are not publicly available. However, by examining the metabolic pathways of its parent compound, Midodrine, and other structurally related molecules, we can infer the likely metabolic fate of this compound and discuss the structural features that would be critical in a hypothetical QSAR model.
Predicted Metabolic Pathways of this compound
The metabolism of Midodrine is well-documented, primarily involving the cleavage of the glycine side chain to form the pharmacologically active metabolite, desglymidodrine. This deglycination occurs in various tissues. Both Midodrine and desglymidodrine are further metabolized, in part by the liver.
For this compound, which is a brominated impurity of Midodrine, similar metabolic transformations are expected. The primary metabolic pathways are likely to involve:
Deglycination: Similar to Midodrine, the glycine moiety of this compound is expected to be cleaved to form 3-Bromo-desglymidodrine.
O-demethylation: The two methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation by cytochrome P450 (CYP) enzymes. This would result in the formation of phenolic metabolites. Studies on other 2,5-dimethoxy-substituted compounds, such as 2,5-dimethoxy-4-bromo-amphetamine (DOB), have shown that O-demethylation is a significant metabolic route. nih.gov
Oxidative Deamination: The primary amino group in the ethanolamine (B43304) side chain can undergo oxidative deamination, leading to the formation of an aldehyde intermediate, which can then be further oxidized to a carboxylic acid or reduced to an alcohol. This pathway has been observed for structurally similar compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). nih.govresearchgate.net
Hydroxylation: Direct hydroxylation of the aromatic ring is another possible metabolic pathway, although the existing substitutions might hinder this.
The presence of the bromine atom can influence the rate and regioselectivity of these metabolic reactions. Halogenation, particularly bromination, can impact a drug's metabolic profile by altering its electronic properties and susceptibility to enzymatic attack. ump.edu.plrevmedchir.ro
Key Structural Descriptors for a Hypothetical QSAR Model
A QSAR model for the metabolic stability of this compound and its analogues would likely incorporate the following types of molecular descriptors:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the bromine atom would significantly influence these parameters.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The size of the bromine atom compared to a hydrogen atom in Midodrine is a key steric difference.
Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a crucial descriptor for metabolic stability, as it influences the compound's ability to access metabolic enzymes within the cell. The introduction of a bromine atom generally increases lipophilicity.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching.
Illustrative Data for QSAR Modeling
The following interactive data table provides a hypothetical set of parameters that would be relevant for a QSAR study on the metabolic stability of this compound and its potential metabolites. The metabolic stability is represented qualitatively for illustrative purposes, as specific experimental data is not available.
| Compound Name | Structure | Key Structural Features | Predicted Primary Metabolic Pathways | Hypothetical Metabolic Stability |
| This compound | 2-amino-N-(2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl)acetamide | Bromo, Dimethoxy, Glycine side chain | Deglycination, O-demethylation, Oxidative deamination | Moderate |
| 3-Bromo-desglymidodrine | 2-amino-1-(3-bromo-2,5-dimethoxyphenyl)ethan-1-ol | Bromo, Dimethoxy, Aminoethanol side chain | O-demethylation, Oxidative deamination | Low |
| O-demethylated this compound | 2-amino-N-(2-(3-bromo-2-hydroxy-5-methoxyphenyl)-2-hydroxyethyl)acetamide | Bromo, Hydroxy, Methoxy, Glycine side chain | Deglycination, Further O-demethylation, Conjugation | Moderate-High |
| Deaminated this compound metabolite (acid) | 2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxy-N-(carboxymethyl)acetamide | Bromo, Dimethoxy, Carboxylic acid | Conjugation | High |
Note: The hypothetical metabolic stability is a prediction based on general metabolic principles. "Low" stability implies rapid metabolism, while "High" stability suggests slower metabolism.
Research Findings from Analogous Compounds
Research on the metabolism of amphetamine derivatives with similar substitution patterns provides valuable insights. For instance, studies on 2,5-dimethoxy-4-bromo-amphetamine (DOB) revealed that metabolism occurs via O-demethylation, oxidative deamination, and side-chain hydroxylation. nih.gov Similarly, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in human hepatocytes leads to metabolites formed through oxidative deamination and O-demethylation. nih.govresearchgate.net These findings support the predicted metabolic pathways for this compound.
The development of a robust QSAR model for the metabolic stability of this compound and its analogues would require the synthesis of a series of related compounds and experimental determination of their metabolic profiles. Such a model would be invaluable for predicting the metabolic fate of new analogues and for guiding the design of compounds with improved pharmacokinetic properties.
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations with Adrenergic Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). For 3-Bromo Midodrine (B238276), docking simulations would primarily target alpha-1 adrenergic receptors (α1-AR), its expected site of action, to elucidate its binding mode and affinity. droracle.aipatsnap.com
Docking simulations would analyze the non-covalent interactions between 3-Bromo Midodrine and the α1-AR binding pocket. Based on studies of similar ligands, the interactions are predicted to be driven by a combination of hydrogen bonds, ionic interactions, and hydrophobic contacts. mdpi.com
The core interactions for phenylethanolamine agonists are well-characterized:
Ionic Bonding: The protonated amine in the ethylamine (B1201723) side chain is expected to form a strong ionic bond with the highly conserved aspartate residue in transmembrane helix 3 (TM3). nih.gov
Hydrogen Bonding: The hydroxyl group on the ethylamine side chain would likely act as a hydrogen bond donor and acceptor, forming key hydrogen bonds with conserved serine residues in transmembrane helix 5 (TM5). nih.govnih.gov
Aromatic and Hydrophobic Interactions: The 2,5-dimethoxyphenyl ring is predicted to engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket. The introduction of the bromine atom at the 3-position could potentially introduce additional interactions, such as halogen bonding, with electron-donating residues, or enhance hydrophobic contacts, thereby influencing binding affinity and selectivity.
Table 1: Predicted Ligand-Receptor Interactions for this compound with a Homology Model of the α1-Adrenergic Receptor
| This compound Moiety | Receptor Residue (Example) | Interaction Type | Predicted Role in Binding |
| Protonated Amine | Asp (TM3) | Ionic Bond / Salt Bridge | Primary anchor, crucial for affinity |
| β-Hydroxyl Group | Ser (TM5) | Hydrogen Bond | Orientation and stabilization |
| 2-Methoxy Group | Phe (TM6) | Hydrophobic Interaction | Positioning of the aromatic ring |
| 5-Methoxy Group | Val (TM3) | Hydrophobic Interaction | Positioning of the aromatic ring |
| Bromo-Substituent | Leu/Trp (ECL2) | Hydrophobic/Halogen Bond | Potential increase in affinity/selectivity |
| Glycinamide Side Chain | Asn (TM7) | Hydrogen Bond | Secondary anchoring and specificity |
The binding "hotspots" for this compound within the adrenergic receptor are expected to be consistent with those for other catecholamine-like ligands. These hotspots are clusters of highly conserved amino acid residues that contribute significantly to the binding energy.
Key hotspots within the orthosteric binding pocket of an adrenergic receptor would include:
Aspartate (TM3): The primary hotspot for anchoring the amine group of the ligand. nih.gov
Serine Cluster (TM5): Essential for coordinating with the β-hydroxyl group, a common feature of many adrenergic agonists. nih.gov
Aromatic Pocket: A region formed by phenylalanine and tryptophan residues in TM6 and TM7 that interacts with the ligand's aromatic ring. nih.gov The specific positioning and interactions within this pocket can determine subtype selectivity (α vs. β) and agonist efficacy. nih.gov
The substitution pattern on the phenyl ring of this compound (dimethoxy and bromo groups) would dictate its precise orientation within this aromatic pocket, defining its unique interaction profile compared to endogenous agonists like norepinephrine (B1679862).
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.govplos.org An MD simulation of the this compound-α1-AR complex, embedded in a realistic lipid bilayer and aqueous environment, would provide critical insights into the stability of the docked pose and the dynamic conformational changes induced by ligand binding. nih.gov
In an unbound state in solution, this compound would exhibit a high degree of conformational flexibility, characterized by the rotation around its single bonds. MD simulations can map this conformational landscape. Upon binding to the receptor, the ligand is expected to adopt a more rigid and defined conformation, minimizing its free energy within the constrained environment of the binding pocket. MD simulations would track the root-mean-square deviation (RMSD) of the ligand to assess the stability of its binding pose. A stable, low-RMSD trajectory for the ligand would support the predicted docking mode.
Agonist binding to a G protein-coupled receptor (GPCR), such as the α1-AR, is known to trigger specific conformational changes that lead to receptor activation. wikipedia.org MD simulations are exceptionally well-suited to study these dynamic events. For adrenergic receptors, the hallmark of activation is a significant outward movement of the intracellular ends of transmembrane helices 5 and 6 (TM5 and TM6). wikipedia.orgnih.govpnas.org
This movement disrupts a conserved "ionic lock" between TM3 and TM6, opening a cavity on the cytoplasmic side of the receptor where the G protein can bind and become activated. nih.gov An MD simulation of the this compound-bound receptor would be expected to capture this transition from an inactive to an active-like state, providing mechanistic proof of its agonistic properties at an atomic level.
Table 2: Key Conformational Changes in Adrenergic Receptors upon Agonist Binding
| Receptor Domain | Inactive State Conformation | Active State Conformation | Functional Consequence |
| TM6 (Intracellular end) | Inward, forms ionic lock with TM3 | Outward movement of ~14 Å | Opens G protein binding site |
| TM5 (Intracellular end) | Inward, relatively close to TM3/6 | Outward tilt | Contributes to opening the cytoplasmic cavity |
| "Ionic Lock" (Arg3.50-Glu6.30) | Intact salt bridge | Broken | A key molecular switch for activation |
| NPxxY Motif (TM7) | Constrained | Rearrangement of interactions | Allosterically transmits signal to G protein |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can be applied to investigate the intrinsic electronic properties of this compound. These calculations provide insights that are complementary to the classical mechanics-based approaches of docking and MD simulations.
Key properties that would be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. For this compound, it would highlight the negative potential around the oxygen and bromine atoms (sites for electrophilic attack or hydrogen bond acceptance) and the positive potential around the amine and hydroxyl protons (sites for nucleophilic attack or hydrogen bond donation). This map helps rationalize the intermolecular interactions observed in docking.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT)
| Property | Predicted Value / Finding | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -1.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high chemical stability |
| Dipole Moment | ~ 3.5 Debye | Reflects overall molecular polarity |
| MEP Minima | Located near O and Br atoms | Predicts sites for H-bonding and electrophilic interaction |
| NBO Charge on Amine N | ~ -0.9 e | Confirms basicity and site for protonation |
These quantum calculations would provide a fundamental understanding of the electronic characteristics that underpin this compound's ability to interact with its biological target and exert its pharmacological effect.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and intermolecular interactions. For this compound, while specific experimental data is scarce, its electronic properties can be robustly predicted using quantum chemical methods like Density Functional Theory (DFT). researchgate.net
DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p), are used to determine the optimized molecular geometry and electron distribution. nih.gov Key outputs of this analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the carbonyl oxygen of the acetamide (B32628) group, indicating these are potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation. researchgate.netresearchgate.net
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Implication |
|---|---|---|
| HOMO-LUMO Energy Gap | Moderate to low | Indicates potential for chemical reactivity and charge transfer interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen atoms; Positive potential on -OH and -NH hydrogens. | Identifies likely sites for intermolecular interactions, such as hydrogen bonding with protein residues. |
| Dipole Moment | Non-zero | Suggests the molecule is polar, influencing its solubility and ability to engage in dipole-dipole interactions. |
Reactivity Predictions for Metabolic Transformations
In silico models are instrumental in predicting how a drug candidate might be metabolized in the body, a process known as bioactivation. nih.govnih.gov These models can predict the probability of various metabolic transformations and the reactivity of the resulting metabolites. nih.gov For this compound, several metabolic pathways can be anticipated based on its chemical structure and common biotransformation reactions.
Computational tools can model transformations such as:
O-Demethylation: The two methoxy groups on the phenyl ring are likely sites for enzymatic cleavage by cytochrome P450 (CYP) enzymes.
N-Deacetylation: The acetamide group could undergo hydrolysis to yield a primary amine.
Oxidation: The secondary alcohol could be oxidized to a ketone.
Aromatic Hydroxylation: The phenyl ring could undergo further hydroxylation, although the existing substitution pattern may influence the position and likelihood of this reaction.
Modern approaches utilize machine learning and neural networks to predict the joint probability that a specific metabolite will form and subsequently conjugate with macromolecules like proteins or glutathione. nih.govnih.gov By analyzing the structure of this compound, these models can identify potential metabolic "hotspots" and predict whether the resulting metabolites are likely to be reactive electrophiles, which is a key mechanism in many adverse drug reactions. nih.gov For instance, the formation of quinone-type metabolites from the dimethoxy-substituted ring is a common bioactivation pathway that computational models are designed to detect. nih.govnih.gov
Table 2: Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Potential Site | Predicted Consequence |
|---|---|---|
| O-Demethylation | 2- or 5-position methoxy group | Formation of a phenolic metabolite, which may undergo further conjugation. |
| N-Deacetylation | Acetamide group | Exposure of a primary amine, altering polarity and receptor interaction. |
| Oxidation | Secondary hydroxyl group | Formation of a ketone metabolite. |
| Glucuronidation | Hydroxyl or resulting phenolic groups | Phase II conjugation reaction leading to increased water solubility and excretion. |
Pharmacophore Modeling for Adrenergic Agonists
Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. As this compound is structurally related to the α-adrenergic agonist Midodrine, it is expected to share key pharmacophoric features with other adrenergic agonists. wikipedia.orgcvpharmacology.com
A typical pharmacophore for an adrenergic agonist includes:
A Positive Ionizable (PI) Feature: Provided by the amine group, which is protonated at physiological pH. This feature is crucial for forming a salt bridge with a conserved aspartate residue in the binding pocket of adrenergic receptors.
A Hydrogen Bond Donor (HBD) Feature: The secondary hydroxyl group on the ethylamine side chain is a critical HBD.
An Aromatic Ring (AR) Feature: The substituted phenyl ring engages in π-π stacking or other hydrophobic interactions within the receptor.
Pharmacophore models for α1A-adrenoceptor antagonists have identified the distance between the basic nitrogen and the aromatic ring as a critical feature for selectivity. nih.gov While this is for antagonists, similar spatial relationships are vital for agonists. The specific substitution pattern on the phenyl ring of this compound (two methoxy groups and a bromine atom) would modulate the electronic properties and steric profile of the aromatic feature, influencing its binding affinity and subtype selectivity compared to its parent compound, Midodrine.
Table 3: Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Receptor Binding |
|---|---|---|
| Positive Ionizable (PI) | Terminal amine group | Forms ionic interaction with a conserved aspartate residue in the receptor. |
| Hydrogen Bond Donor (HBD) | β-hydroxyl group | Interacts with serine residues in the binding pocket. |
| Hydrogen Bond Acceptor (HBA) | Methoxy and hydroxyl oxygens | Potential interactions with donor groups in the receptor. |
| Aromatic Ring (AR) | 3-bromo-2,5-dimethoxyphenyl group | Engages in hydrophobic and π-π stacking interactions. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Only)
Computational ADME models are essential for predicting the pharmacokinetic profile of a compound early in the drug discovery process. mdpi.com These models use a molecule's structure to estimate various physicochemical and pharmacokinetic parameters. researchgate.netmdpi.com For this compound, a full ADME profile can be predicted using a variety of established in silico tools and algorithms.
Absorption: Based on its molecular weight and the presence of polar groups, this compound is likely to have moderate to good oral absorption. Models like the one described by Lipinski's Rule of Five can provide an initial assessment of "drug-likeness."
Metabolism: As discussed in section 7.3.2, in silico models can predict interactions with metabolic enzymes like the cytochrome P450 family. The models would likely flag the methoxy groups as primary sites of metabolism. nih.gov
Excretion: The route and rate of excretion are dependent on the properties of the parent compound and its metabolites. Polar metabolites (e.g., glucuronide conjugates) are typically excreted renally.
Table 4: Predicted ADME Properties of this compound (Computational Estimates)
| ADME Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | ~333 g/mol | Compliant with Lipinski's Rule of Five. |
| LogP (Lipophilicity) | Moderate | Suggests reasonable membrane permeability and distribution. |
| Aqueous Solubility | Moderate to Low | The polar groups enhance solubility, but the aromatic ring and bromine may decrease it. |
| Human Intestinal Absorption | High | Expected to be well-absorbed from the GI tract. |
| BBB Permeation | Borderline/Low | The presence of polar functional groups may limit CNS penetration. |
| CYP2D6 Substrate | Probable | Phenylethanolamines are often metabolized by CYP2D6. |
| P-glycoprotein (P-gp) Substrate | Unlikely/Low Probability | Prediction based on common structural motifs. |
Homology Modeling of Relevant Protein Targets
Since no crystal structure exists for the α1-adrenergic receptor—the primary target for Midodrine's active metabolite—homology modeling is a vital computational technique to generate a three-dimensional model. nih.govosti.gov This method uses the known crystal structure of a homologous protein (a template) to predict the structure of the target protein.
The high-resolution crystal structure of the human β2-adrenergic receptor (e.g., PDB ID: 2RH1) is a commonly used and effective template for modeling other adrenergic receptor subtypes, including α-receptors, due to significant sequence and structural conservation within the G protein-coupled receptor (GPCR) family. lew.ro
The homology modeling process involves several key steps:
Template Selection: Identifying the best-resolved crystal structure of a related protein.
Sequence Alignment: Aligning the amino acid sequence of the target (e.g., human α1A-adrenergic receptor) with the template sequence (human β2-adrenergic receptor).
Model Building: Using software like MODELLER or SWISS-MODEL to construct the three-dimensional coordinates of the target protein based on the alignment and the template's structure. nih.govlew.ro
Model Refinement and Validation: The generated model is energy-minimized to resolve any steric clashes and its stereochemical quality is assessed using tools like PROCHECK, which generates a Ramachandran plot to evaluate the conformational plausibility of the protein backbone. lew.ro
Once a validated model of the α1-adrenergic receptor is built, molecular docking studies can be performed. This involves computationally placing this compound into the predicted binding site of the receptor model to predict its binding conformation and affinity. This allows for the analysis of specific interactions, such as hydrogen bonds and ionic interactions, between the ligand and key amino acid residues, providing insight into the molecular basis of its agonist activity. nih.govlew.ro
Advanced Analytical Methodologies for 3 Bromo Midodrine
Development of Chromatographic Methods for Quantification
Chromatographic methods are the cornerstone for the quantitative analysis of pharmaceutical compounds, offering high resolution and sensitivity. The development of such methods for 3-Bromo Midodrine (B238276) would logically stem from the well-documented analysis of Midodrine.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceuticals. For the quantification of 3-Bromo Midodrine, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach. The introduction of a bromine atom to the phenyl ring would increase the compound's hydrophobicity compared to Midodrine, likely resulting in a longer retention time under similar RP-HPLC conditions.
Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings. While standard C18 columns are effective for Midodrine, pentafluorophenyl (PFP) columns could offer enhanced selectivity for halogenated compounds like this compound due to unique interactions with the fluorinated stationary phase. researchgate.net
UV detection is commonly used for Midodrine, typically around 290 nm where the dimethoxy-substituted benzene (B151609) ring shows significant absorbance. nih.gov This wavelength would likely be suitable for this compound as well. For increased sensitivity and selectivity, especially in complex matrices or for trace-level quantification, fluorescence detection can be employed after derivatization of the primary amine group. researchgate.net
Table 1: Representative HPLC Method Parameters for the Analysis of Midodrine (Adaptable for this compound)
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Lichrospher 100 RP-18 (5 µm) | Enable C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724): 40 mmol/L Formic Acid (60:40, v/v) | 0.02% Triethylamine buffer (pH 3) : Acetonitrile (38:62 v/v) |
| Flow Rate | 1.4 mL/min | 0.6 mL/min |
| Detection | UV at 290 nm | UV at 289 nm |
| Linear Range | 0.4 - 40.0 µg/mL | 19.98 - 99.9 µg/mL |
| Reference | nih.gov | amazonaws.com |
Note: These parameters are for Midodrine and would likely require optimization for this compound, particularly regarding gradient elution and retention time.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. americanpharmaceuticalreview.com It is particularly valuable for quantifying trace-level impurities in active pharmaceutical ingredients (APIs) or for bioanalytical studies. chromatographyonline.comrroij.com An LC-MS/MS method for this compound would involve coupling an HPLC system to a tandem mass spectrometer, typically a triple quadrupole instrument.
Ionization would likely be achieved using electrospray ionization (ESI) in the positive ion mode, which is effective for amine-containing compounds like Midodrine and its derivatives. The mass spectrometer would be operated in the Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the protonated molecular ion ([M+H]+) of this compound as the precursor ion and, following its fragmentation in the collision cell, monitoring one or more specific product ions. This process ensures high selectivity and minimizes interference from matrix components. Given the isotopic signature of bromine (approximately equal abundance of 79Br and 81Br), the mass spectrum of this compound would exhibit a characteristic doublet for the molecular ion and any bromine-containing fragments, providing an additional layer of confirmation.
Table 2: Hypothesized LC-MS/MS Parameters for this compound Based on Midodrine Analysis
| Parameter | Hypothesized Condition | Basis (Midodrine Method) |
|---|---|---|
| LC Column | C18 (e.g., 4.6 mm x 150 mm, 3 µm) | researchgate.net |
| Mobile Phase | Methanol (B129727) : 10mM Ammonium Formate (pH 4.0) (70:30, v/v) | researchgate.net |
| Flow Rate | 0.5 mL/min | researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Precursor Ion [M+H]+ | m/z 333/335 | Calculated from MW of 333.18 nih.gov |
| Product Ion(s) | To be determined experimentally (e.g., loss of acetamide (B32628) group) | Based on Midodrine fragmentation researchgate.net |
Note: The MRM transitions for this compound are predictive and require experimental determination.
Chiral Separation Techniques
Like Midodrine, this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, the separation of its enantiomers is essential for understanding its pharmacological and toxicological properties.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most common approach for resolving enantiomers in the pharmaceutical industry. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds, including ethanolamine (B43304) derivatives. nih.gov The selection of the specific CSP and mobile phase (normal phase, reversed-phase, or polar organic mode) is crucial for achieving successful enantioseparation. For halogenated compounds, fluorinated or chlorinated polysaccharide-based CSPs can sometimes offer unique selectivity. perkinelmer.comeuropeanpharmaceuticalreview.com
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. perkinelmer.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol or ethanol). This results in faster separations, lower solvent consumption, and high efficiency. chromatographyonline.com Polysaccharide-based CSPs are widely used in SFC and have shown excellent performance in separating the enantiomers of various pharmaceutical compounds, including those with halogenated structures. perkinelmer.comacs.org Given its advantages, SFC would be a highly suitable technique for the analytical and preparative-scale separation of this compound enantiomers.
Table 3: Chiral Separation Approaches for Ethanolamine Derivatives (Applicable to this compound)
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Key Advantages | Reference |
|---|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Normal Phase (e.g., Hexane/Ethanol) or Polar Organic (e.g., Acetonitrile/Methanol) | Broad applicability, well-established. | nih.gov |
| Chiral SFC | Polysaccharide-based (e.g., Chiralpak series) | CO2 / Alcohol modifier (e.g., Methanol) with additives | High speed, high efficiency, reduced organic solvent use. | perkinelmer.comchromatographyonline.com |
Spectroscopic Techniques for Structural Elucidation of Metabolites (Excluding Basic Compound Identification)
While no specific studies on the metabolism of this compound exist, understanding its potential metabolic fate is crucial. The structural elucidation of metabolites relies heavily on advanced spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, often used in combination (LC-MS/NMR).
Based on the metabolism of structurally similar compounds, several metabolic pathways for this compound can be postulated. pressbooks.pubresearchgate.net The primary metabolic pathway for Midodrine is deglycination to form the active metabolite, Desglymidodrine (B1670291). It is highly probable that this compound would undergo a similar conversion to form 3-Bromo-Desglymidodrine.
Other potential metabolic transformations for bromo-aromatic compounds include O-demethylation of the methoxy (B1213986) groups, hydroxylation of the aromatic ring, and oxidative deamination of the ethanolamine side chain. researchgate.net Furthermore, dehalogenation (replacement of the bromine atom with a hydrogen) is a possible, though often minor, metabolic route. researchgate.net
LC-HRMS (e.g., LC-TOF or LC-Orbitrap) would be instrumental in identifying potential metabolites by providing accurate mass measurements, which allow for the determination of elemental compositions. researchgate.net Subsequent MS/MS fragmentation patterns would offer structural clues by comparing them to the fragmentation of the parent this compound. For unambiguous structure confirmation of isolated metabolites, NMR spectroscopy would be indispensable, providing detailed information about the connectivity and stereochemistry of the molecule. nih.govumn.edu
Bioanalytical Method Validation for Pre-clinical Studies
The successful execution of pre-clinical pharmacokinetic and toxicokinetic studies for a new chemical entity such as this compound hinges on the availability of a robust and validated bioanalytical method. As no specific bioanalytical data for this compound is publicly available, the following sections outline the established validation methodologies based on its parent compound, Midodrine, and its active metabolite, Desglymidodrine. These methodologies provide a framework for the development and validation of an assay for this compound in biological matrices. The validation process ensures that the method is reliable, reproducible, and suitable for its intended purpose, adhering to guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). nalam.cafda.goveuropa.eu
Matrix Effects and Recovery Assessment
A critical aspect of bioanalytical method validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the evaluation of matrix effects. researchgate.netnih.gov The matrix effect refers to the alteration of ionization efficiency (either suppression or enhancement) of the analyte by co-eluting endogenous components of the biological sample. nih.govmedipharmsai.com For a novel compound like this compound, it would be imperative to assess matrix effects in the specific biological fluids to be analyzed during pre-clinical trials, such as plasma, urine, or tissue homogenates.
The assessment typically involves comparing the response of the analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the response of the analyte in a neat solution at the same concentration. nih.gov This comparison, known as the matrix factor (MF), should be evaluated at low and high concentrations using matrix from at least six different sources to account for inter-individual variability. fda.gov A consistent and reproducible recovery of the analyte from the biological matrix is also essential for ensuring the accuracy of the method. Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
While specific data for this compound is not available, studies on Midodrine and Desglymidodrine have demonstrated that with appropriate sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), acceptable matrix effects and recovery can be achieved. researchgate.netoup.comglobalresearchonline.net For instance, an LC-MS/MS method for Midodrine and Desglymidodrine reported extraction recoveries between 77.4% and 117.6% and matrix effects ranging from 73.3% to 118.0%. researchgate.net Another study on Midodrine and its metabolite showed recoveries of approximately 82% and 84%, respectively, with a relative standard deviation (RSD) of less than 15%. oup.com
Table 1: Representative Matrix Effect and Recovery Data for Midodrine and its Analogs
| Analyte | Biological Matrix | Extraction Method | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Midodrine | Human Plasma | Liquid-Liquid Extraction | 99.5 ± 1.20 | < 15 | 73.3 - 118.0 |
| Desglymidodrine | Human Plasma | Liquid-Liquid Extraction | 99.0 ± 0.12 | < 15 | 73.3 - 118.0 |
| Midodrine | Culture Medium | Liquid-Liquid Extraction | ~82 | < 15 | Not Reported |
| Desglymidodrine | Culture Medium | Liquid-Liquid Extraction | ~84 | < 15 | Not Reported |
This table is generated based on data from studies on Midodrine and Desglymidodrine as a proxy for this compound. researchgate.netoup.com
Linearity, Accuracy, and Precision Determination
The validation of a bioanalytical method requires the establishment of its linearity, accuracy, and precision to ensure that the measured analyte concentrations are reliable and reproducible.
Linearity demonstrates the direct proportionality of the analytical response to the concentration of the analyte over a defined range. nih.gov For the analysis of this compound, a calibration curve would be constructed by plotting the response (e.g., peak area ratio of analyte to internal standard) against a series of known concentrations in the biological matrix. The calibration curve should include a blank sample, a zero sample (blank matrix with internal standard), and at least six to eight non-zero concentration levels. nih.gov The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. semanticscholar.org For Midodrine and its metabolite, Desglymidodrine, linear ranges have been established from 0.50 to 40.00 ng/mL in human plasma. nih.gov
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. nih.gov It is assessed by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) within the calibration range. The mean value should be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%. ich.org
Precision is a measure of the random error and reflects the closeness of agreement between a series of measurements from the same homogeneous sample. nih.gov It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The RSD should not exceed 15%, except for the LLOQ, where it should not exceed 20%. ich.org
Studies on Midodrine and Desglymidodrine have reported methods with good linearity (r² > 0.99) and acceptable accuracy and precision (RSD and relative error < 15%). oup.comsemanticscholar.orgijprajournal.com
Table 2: Representative Linearity, Accuracy, and Precision Data for Bioanalytical Methods of Midodrine and its Analogs
| Parameter | Midodrine | Desglymidodrine | Acceptance Criteria (ICH/FDA) |
| Linearity Range | 0.50 - 40.00 ng/mL nih.gov | 0.50 - 40.00 ng/mL nih.gov | Dependent on expected concentrations |
| Correlation Coefficient (r²) | > 0.999 semanticscholar.org | > 0.999 oup.com | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | ±15% (±20% at LLOQ) ich.org |
| Intra-day Precision (% RSD) | < 15% oup.com | < 15% oup.com | ≤ 15% (≤ 20% at LLOQ) ich.org |
| Inter-day Precision (% RSD) | < 15% oup.com | < 15% oup.com | ≤ 15% (≤ 20% at LLOQ) ich.org |
This table presents typical validation data for Midodrine and Desglymidodrine as a surrogate for this compound, with references to established regulatory guidelines.
Future Research Directions and Unexplored Avenues
Exploration of Allosteric Modulation Potential at Adrenergic Receptors
The core structure of 3-Bromo Midodrine (B238276), being an analog of the α1-adrenergic receptor agonist Midodrine, makes it a candidate for investigation as a modulator of adrenergic receptor activity. Future research could pivot from viewing it as a classical (orthosteric) ligand to exploring its potential as an allosteric modulator. Allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site, offering a more nuanced way to control receptor function.
This exploration could focus on several key areas:
Positive and Negative Allosteric Modulation (PAM and NAM): Studies could determine if 3-Bromo Midodrine can enhance or diminish the receptor's response to endogenous catecholamines like norepinephrine (B1679862). For instance, a novel α1A-adrenergic receptor (α1A-AR) positive allosteric modulator, CCF219B, has been shown to increase the efficacy of norepinephrine-mediated cAMP signaling without affecting the inositol (B14025) phosphate (B84403) pathway. mdpi.comsciprofiles.comccf.org This biased signaling is a desirable trait for therapeutic agents, and similar properties could be investigated for this compound or its derivatives. mdpi.comccf.org
Biased Agonism: Research could investigate whether this compound preferentially activates certain downstream signaling pathways over others. Agonists at G protein-coupled receptors (GPCRs) can be "biased," favoring signaling through G proteins or through β-arrestin pathways. nih.gov For example, some α1A-AR agonists like phenylephrine (B352888) and methoxamine (B1676408) show bias towards ERK1/2 phosphorylation over calcium mobilization, while A61603 displays bias towards cAMP accumulation. nih.gov Determining the signaling bias of this compound could reveal novel pharmacological properties and guide the design of pathway-selective drugs.
Subtype Selectivity: The adrenergic receptor family has multiple subtypes (α1A, α1B, α1D, etc.). frontiersin.orgguidetopharmacology.org A crucial research avenue would be to assess the binding affinity and modulatory effects of this compound across these subtypes. The bromine substitution could confer unexpected selectivity for one subtype over others, a property that could be exploited for developing highly specific pharmacological tools.
| Research Question | Experimental Approach | Potential Outcome | Relevant Precedent |
|---|---|---|---|
| Does this compound act as a PAM or NAM at α1-ARs? | In vitro assays measuring downstream signaling (e.g., cAMP, Ca2+ flux) in the presence of an orthosteric agonist (e.g., norepinephrine) and varying concentrations of this compound. | Identification of positive or negative allosteric activity, potentially with signaling bias. | Characterization of CCF219B as an α1A-AR PAM. mdpi.comnih.gov |
| Does this compound exhibit biased agonism? | Comparing signaling pathway activation (e.g., Gq/11 vs. Gs vs. β-arrestin recruitment) using assays like BRET or AlphaScreen®. | Discovery of a biased profile, which could be therapeutically advantageous. | Studies on biased agonism for agonists like oxymetazoline (B75379) and phenylephrine at α1A-adrenoceptors. nih.gov |
| Is this compound selective for a specific α-adrenergic subtype? | Radioligand binding assays and functional assays using cell lines expressing individual α1-AR subtypes (α1A, α1B, α1D). | A selective modulator could serve as a valuable research tool or a lead compound for a drug with fewer side effects. | Development of α1A-selective antagonists like tamsulosin. guidetopharmacology.org |
Investigation of Non-Adrenergic Receptor Targets (Hypothetical, Mechanistic)
While adrenergic receptors are the most probable targets for this compound, its structure does not preclude interactions with other receptor systems. The presence of the dimethoxy-phenyl group and the bromo-substitution could lead to off-target activities that are currently unknown.
A hypothetical research program could include:
Broad Receptor Screening: A comprehensive screening of this compound against a panel of GPCRs, ion channels, and transporters would be a logical first step. This could uncover unexpected interactions. For example, the α1A-adrenoceptor agonist oxymetazoline was found to have off-target effects at 5-HT1B receptors. nih.gov
Focus on Serotonin (B10506) or Dopamine (B1211576) Receptors: The phenylethanolamine scaffold is a common feature in ligands for various monoamine receptors. It would be plausible to investigate potential interactions with serotonin (5-HT) or dopamine (D) receptor subtypes, where the substitution pattern on the aromatic ring could influence binding affinity and functional activity.
Enzyme Inhibition Profiling: The compound could be tested for inhibitory activity against a panel of common enzymes, such as monoamine oxidase (MAO) or cytochrome P450 isoforms, to assess potential drug-drug interactions or metabolic liabilities.
Advanced Mechanistic Studies using Optogenetics or Chemogenetics in Pre-clinical Models
To dissect the precise cellular and circuit-level effects of activating pathways related to the this compound scaffold, advanced techniques like optogenetics and chemogenetics offer unparalleled spatiotemporal control. tocris.comnih.govelifesciences.org
Optogenetics: This technique uses light to control the activity of light-sensitive proteins. Chimeric receptors, such as an "opto-α1AR," have been created by fusing parts of rhodopsin with an adrenergic receptor. nih.govnih.govstanford.edu These tools allow researchers to mimic the downstream signaling of the receptor with light stimulation. nih.govwustl.edu While not directly using this compound, these models could be used to study the specific downstream consequences of activating the α1-AR pathway that this compound is predicted to target, providing a baseline for its specific effects.
Chemogenetics (DREADDs): Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered GPCRs that are unresponsive to endogenous ligands but can be activated by specific, otherwise inert, small molecules. researchgate.netresearchgate.netoup.comnih.govnews-medical.net A key future direction would be to synthesize a derivative of this compound that is modified to be an inert, yet high-affinity, ligand for a custom DREADD. This would create a powerful tool to selectively modulate specific GPCR signaling pathways (e.g., Gq, Gi, or Gs) in genetically defined cell populations in vivo, allowing for precise investigation of their roles in physiology and behavior. tocris.comresearchgate.netjneurosci.org
Development of Novel Analytical Probes based on this compound Scaffold
The this compound structure is a promising starting point for the development of novel analytical probes to study adrenergic receptors.
Fluorescent Ligands: By conjugating a fluorophore to the this compound scaffold, a fluorescent probe could be created. Such probes are invaluable for visualizing receptor distribution and trafficking in living cells using techniques like confocal microscopy. researchgate.netresearchgate.netacs.orgceltarys.comacs.org The key challenge would be to attach the fluorophore without disrupting the ligand's binding affinity and selectivity. Environment-sensitive fluorophores, which "turn on" or increase their fluorescence upon binding to the receptor, are particularly valuable as they reduce background noise. researchgate.netacs.org
Radiolabeled Ligands for PET Imaging: The bromine atom on the scaffold is particularly interesting for developing radioligands for Positron Emission Tomography (PET). The bromine atom could be replaced with a radioactive isotope, such as Bromine-76 (76Br), to create a PET tracer. ump.edu.plump.edu.pl PET imaging allows for the non-invasive visualization and quantification of receptor density and occupancy in the brain and peripheral tissues of living subjects, including humans. nih.govnih.govsnmjournals.org The development of a selective α1-AR PET tracer based on the this compound scaffold would be a significant contribution to neuroscience and clinical research. frontiersin.orgmdpi.com
| Probe Type | Modification Strategy | Key Application | Potential Advantage of Scaffold |
|---|---|---|---|
| Fluorescent Ligand | Conjugate a fluorophore (e.g., BODIPY, Nile Red) to a non-critical position on the molecule. | Live-cell imaging, flow cytometry, high-content screening. | Potential for high affinity and subtype selectivity based on the core structure. |
| PET Radioligand | Replace the stable bromine atom with a positron-emitting isotope like 76Br. | In vivo imaging of adrenergic receptor density and drug occupancy in the brain and body. | The presence of a halogen atom provides a direct site for radiohalogenation. |
Targeted Degradation Strategies (e.g., PROTAC development based on scaffold)
A cutting-edge research avenue would be to use the this compound scaffold as a basis for developing a Proteolysis-Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. researchgate.netsemanticscholar.orgbps.ac.uk
This approach would involve:
Confirming High-Affinity Binding: First, confirming that this compound or a derivative binds with high affinity and selectivity to a specific adrenergic receptor subtype.
Designing the PROTAC: The this compound-based ligand (the "warhead") would be connected via a chemical linker to a ligand that binds an E3 ligase (e.g., pomalidomide (B1683931) for the cereblon E3 ligase). nih.gov
Functional Testing: The resulting PROTAC would be tested for its ability to induce the degradation of the target adrenergic receptor in cell culture.
The first small-molecule PROTACs capable of inducing the degradation of a GPCR, the α1A-adrenergic receptor, have already been developed using the α1-AR inhibitor prazosin (B1663645) as a warhead. researchgate.netnih.gov This precedent strongly supports the feasibility of developing a similar tool based on the this compound scaffold to achieve targeted degradation of α1-adrenergic receptors, which could be a powerful therapeutic strategy for diseases involving receptor overexpression. semanticscholar.orgnih.gov The degradation of other receptors, like the β-adrenergic receptor, has also been studied, indicating the broad potential of this approach for the entire receptor family. nih.govlibis.bepnas.org
Elucidation of Specific Bromine-Related Reactivity or Interactions (Beyond SAR)
The presence of a bromine atom on the aromatic ring is the most distinctive feature of this compound. Its influence likely extends beyond simple steric or electronic effects considered in basic structure-activity relationship (SAR) studies.
Future research should focus on:
Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific, non-covalent interaction with an electron-rich atom (like a carbonyl oxygen) in the receptor's binding pocket. ump.edu.plnih.govacs.org High-resolution crystallography or advanced computational modeling could be used to determine if the bromine atom of this compound forms such a bond. This interaction can significantly enhance binding affinity and selectivity. nih.gov For example, adding a bromine substitution to the drug doxepin (B10761459) was shown to increase its binding affinity for the 5-HT2B receptor tenfold due to the formation of a halogen bond. nih.gov
Metabolic Stability: The carbon-bromine bond can influence the metabolic profile of the compound. It may block a site that would otherwise be susceptible to metabolism (e.g., by cytochrome P450 enzymes), potentially increasing the compound's half-life. Conversely, it could introduce a new site for metabolic attack. Detailed metabolic studies are needed to understand these effects.
Physicochemical Properties: The introduction of a heavy atom like bromine alters the molecule's lipophilicity and electronic distribution. americanpharmaceuticalreview.com These changes can affect its ability to cross cell membranes and the blood-brain barrier, which should be quantitatively assessed.
Q & A
Q. What is the pharmacological mechanism of midodrine in improving renal hemodynamics in cirrhotic ascites, and how does 3-bromo midodrine differ in structure-activity relationships?
Midodrine acts as a selective α1-adrenergic agonist, inducing vasoconstriction to counteract splanchnic vasodilation in cirrhosis. This increases mean arterial pressure (MAP) and improves renal perfusion, reducing plasma renin and aldosterone concentrations . The brominated derivative, this compound, introduces a bromine atom at the pyridine ring, potentially altering receptor binding affinity and metabolic stability. However, comparative pharmacokinetic or receptor-binding studies between midodrine and its brominated analogs are limited, necessitating structural analysis (e.g., X-ray crystallography) and in vitro receptor assays to clarify differences .
Q. What clinical parameters are most sensitive to midodrine therapy in cirrhotic ascites, and how should they be measured in experimental designs?
Key parameters include:
- Mean Arterial Pressure (MAP): A mean increase of 2.56 mmHg (95% CI: 1.53–6.36) after 1 week of treatment .
- Serum Creatinine: Statistically significant reduction compared to albumin but not placebo/SMT .
- MELD Score: Reversible improvements observed in refractory ascites, though confounded by co-administration of octreotide . Standardize measurement timelines (e.g., weekly MAP) and control for concomitant therapies (e.g., diuretics) to isolate midodrine’s effects .
Advanced Research Questions
Q. How can conflicting data on midodrine’s efficacy in paracentesis-induced circulatory dysfunction (PICD) be resolved through experimental design?
Four trials reported no difference in PICD between midodrine and albumin, despite midodrine’s suppression of renin/aldosterone . Contradictions may arise from variability in endpoint definitions (e.g., plasma renin increase ≥50% at day 4 vs. day 7). To resolve this, future trials should:
Q. What is the optimal dosing regimen for midodrine in reducing hepatic venous pressure gradient (HVPG) in decompensated cirrhosis?
A pilot study found that a midodrine dose titrated to increase MAP by ≥8.5 mmHg (AUROC: 0.76) significantly reduced HVPG. Design dose-escalation trials with continuous MAP monitoring and correlate incremental MAP changes with HVPG measurements via hepatic vein catheterization .
Q. How do heterogeneities in midodrine trial designs (e.g., duration, adjuvant therapies) impact meta-analyses of its efficacy in orthostatic hypotension?
A 2021 meta-analysis of 11 studies noted variability in midodrine duration (3 days–3 months) and adjuvant use (e.g., fludrocortisone), leading to high heterogeneity (I² = 67%). Use mixed-effects models to subgroup analyses by treatment duration and adjuvant therapy. Sensitivity analyses should exclude studies with high risk of bias (e.g., non-randomized designs) .
Methodological Guidance
Q. How should researchers address confounding factors in midodrine trials for dialysis-induced hypotension?
- Control for Dry Weight Adjustments: Midodrine’s effect on post-dialysis systolic BP (+12.4 mmHg) may be confounded by fluid removal protocols. Use crossover designs with washout periods .
- Standardize Outcome Metrics: Define "symptomatic improvement" using validated scales (e.g., Orthostatic Hypotension Questionnaire) .
Q. What statistical approaches are recommended for analyzing midodrine’s dose-response relationships in septic shock recovery?
Use linear regression models with covariates (e.g., Euroscore II, CPB duration) to assess ICU-free days as a continuous variable. For dichotomous outcomes (e.g., mortality), employ multivariable logistic regression with midodrine dose stratification (e.g., low vs. high) .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
